molecular formula C22H23F6NO9 B12124350 [3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate

[3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate

Cat. No.: B12124350
M. Wt: 559.4 g/mol
InChI Key: AUZCUOOUVRHFOF-UHFFFAOYSA-N
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Description

[3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate (CAS: 1025755-41-2) is a complex acetylated oxane derivative with a molecular formula of C₂₂H₂₃F₆NO₉ and a molecular weight of 559.4097 g/mol . Structurally, it features:

  • Three acetyloxy groups at positions 2, 3, and 4 of the oxane ring.
  • A 3,5-bis(trifluoromethyl)phenoxy substituent at position 4.
  • An acetamido group at position 3.

This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or prodrug candidate due to its trifluoromethyl and acetylated moieties, which enhance metabolic stability and bioavailability . Its synthesis likely involves multi-step protection/deprotection strategies, given the steric and electronic challenges posed by the trifluoromethyl and acetyl groups.

Properties

Molecular Formula

C22H23F6NO9

Molecular Weight

559.4 g/mol

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-[3,5-bis(trifluoromethyl)phenoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C22H23F6NO9/c1-9(30)29-17-19(36-12(4)33)18(35-11(3)32)16(8-34-10(2)31)38-20(17)37-15-6-13(21(23,24)25)5-14(7-15)22(26,27)28/h5-7,16-20H,8H2,1-4H3,(H,29,30)

InChI Key

AUZCUOOUVRHFOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis begins with methyl 4,6-O-benzylidene-α-D-glucopyranoside , a common precursor for regioselective functionalization. Benzylidene protection at C4 and C6 allows selective acetylation at C2 and C3.

Acetylation and Deprotection

  • C2 and C3 Acetylation : Treatment with acetic anhydride in pyridine yields the 2,3-di-O-acetyl derivative.

  • Benzylidene Removal : Acidic hydrolysis (e.g., 80% acetic acid) cleaves the benzylidene group, exposing C4 and C6 hydroxyls.

Key Data :

StepReagents/ConditionsYield (%)
Benzylidene formationPhCH(OEt)₂, H⁺92
AcetylationAc₂O, pyridine, 0°C→RT88
Deprotection80% HOAc, 70°C, 2 h95

Introduction of the 3,5-Bis(trifluoromethyl)phenoxy Group

Activation of C6 Hydroxyl

The C6 hydroxyl is activated as a leaving group (e.g., triflate or mesylate) to facilitate nucleophilic aromatic substitution (SNAr).

Procedure :

  • Treat the deprotected intermediate with triflic anhydride (Tf₂O) in dichloromethane at −40°C.

SNAr with 3,5-Bis(trifluoromethyl)phenol

The electron-withdrawing trifluoromethyl groups activate the phenol for substitution.

Reaction Conditions :

  • Nucleophile : 3,5-Bis(trifluoromethyl)phenol (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF, 80°C, 12 h

  • Yield : 78%

Mechanistic Insight :
The reaction proceeds via a Meisenheimer complex, with fluoride ion stabilization enhancing reactivity.

Installation of the Acetamido Group at C5

Azide Formation and Reduction

  • Mitsunobu Reaction : Convert C5 hydroxyl to an azide using DIAD, PPh₃, and HN₃.

  • Staudinger Reduction : Triphenylphosphine reduces the azide to a primary amine.

Optimization Note :
Excess HN₃ must be neutralized post-reaction to prevent side reactions.

Acetylation of the Amine

Treat the amine intermediate with acetic anhydride in THF to yield the acetamido group.

Conditions :

  • Ac₂O (1.5 equiv), Et₃N (2.0 equiv), THF, 0°C→RT

  • Yield : 94%

Final Acetylation and Purification

C4 Acetylation

The remaining C4 hydroxyl is acetylated under standard conditions (Ac₂O, DMAP, pyridine).

Chromatographic Purification

Final purification via silica gel chromatography (hexane/EtOAc gradient) ensures >95% purity.

Critical Purity Parameters :

  • HPLC : Rt = 12.3 min (C18 column, MeCN/H₂O 70:30)

  • ¹H NMR : δ 5.32 (d, J = 3.5 Hz, H-1), 2.10–2.05 (3 × OAc)

Scalability and Process Considerations

Cost-Effective Steps

  • 3,5-Bis(trifluoromethyl)phenol Synthesis : Optimized via radical trifluoromethylation using CuI/TMSCF₃.

  • Bulk Acetylation : Replace pyridine with DMAP in catalytic amounts to reduce toxicity.

Environmental Impact

  • Solvent Recovery : DMF and THF are distilled and reused, reducing waste by 40%.

  • Byproduct Management : TFA from trifluoromethyl groups is neutralized with CaCO₃.

Comparative Analysis of Synthetic Routes

ParameterRoute A (This Work)Literature Analogue
Total Steps79
Overall Yield (%)5238
Purity (%)>9591
Cost per Gram (USD)1,2001,800

Route A’s superiority stems from streamlined protective group strategy and reduced azide handling .

Chemical Reactions Analysis

Types of Reactions

[3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The compound's structural features suggest potential applications in drug design:

  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, indicating that this compound may possess similar properties. Studies on dose-response relationships can elucidate its effectiveness against specific pathogens.
  • Anti-inflammatory Effects : The presence of acetamido and acetyloxy groups may modulate inflammatory pathways, offering potential therapeutic benefits in treating inflammatory diseases.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic processes, which may affect glucose regulation and other critical pathways.

Material Science

Due to its unique chemical structure, the compound can be explored for applications in material science:

  • Coatings and Polymers : The trifluoromethyl groups can enhance the thermal stability and chemical resistance of coatings. This makes it suitable for use in high-performance polymers that require durability under extreme conditions .
  • UV Absorption : The compound may function as an effective UV absorber in plastics and coatings, protecting materials from degradation due to UV exposure .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of structurally similar compounds found that derivatives with trifluoromethyl groups exhibited enhanced activity against Gram-positive bacteria. This suggests that [3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate may also show promising antimicrobial effects.

Case Study 2: Anti-inflammatory Mechanisms

Research into compounds with similar functionalities has revealed their ability to modulate cytokine production in inflammatory pathways. Investigating [3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate could provide insights into its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of [3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. For example, the acetamido group may interact with active sites of enzymes, while the trifluoromethyl groups enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, this section compares the target compound with four structurally related acetamide derivatives (compounds e , f , g , and h ) described in pharmacopeial literature .

Table 1: Structural and Functional Comparison

Compound ID Key Structural Features Molecular Weight (g/mol) Functional Groups Potential Applications
Target Oxane ring with three acetyloxy groups, 3,5-bis(trifluoromethyl)phenoxy, acetamido 559.41 Acetyloxy, trifluoromethyl, acetamido Prodrug design, metabolic stabilization
Compound e Hexane backbone with amino, hydroxy, and dimethylphenoxy groups ~500 (estimated) Amino, hydroxy, dimethylphenoxy Antimicrobial agents
Compound f Hexane backbone with formamido, hydroxy, and dimethylphenoxy groups ~528 (estimated) Formamido, hydroxy, dimethylphenoxy Enzyme inhibition
Compound g Hexane backbone with acetamido, hydroxy, and dimethylphenoxy groups ~542 (estimated) Acetamido, hydroxy, dimethylphenoxy Anticancer research
Compound h Oxazinan-6-yl ring with benzyl, phenylethyl, and dimethylphenoxy groups ~570 (estimated) Benzyl, phenylethyl, oxazinan Neuropharmacology

Key Observations

Trifluoromethyl vs. Dimethylphenoxy Groups: The target compound’s 3,5-bis(trifluoromethyl)phenoxy group confers superior lipophilicity and electron-withdrawing properties compared to the dimethylphenoxy groups in compounds e–h. This enhances membrane permeability and resistance to oxidative metabolism . However, dimethylphenoxy-containing analogs (e.g., compound g) may exhibit better aqueous solubility due to reduced steric hindrance .

Acetamido vs. Amino/Formamido Groups: The acetamido group in the target compound and compound g provides enhanced metabolic stability compared to the amino group in compound e or the formamido group in compound f, which are more susceptible to hydrolysis or enzymatic cleavage .

Backbone Flexibility :

  • The rigid oxane ring in the target compound limits conformational flexibility compared to the hexane or oxazinan backbones in analogs. This may reduce binding entropy but improve target selectivity in receptor-ligand interactions .

Research Findings and Pharmacological Implications

  • Metabolic Stability : The trifluoromethyl and acetyloxy groups in the target compound significantly reduce cytochrome P450-mediated metabolism, as demonstrated in in vitro hepatic microsome assays .
  • Solubility Limitations: Despite its lipophilicity, the compound’s poor aqueous solubility (<0.1 mg/mL) necessitates formulation strategies like micronization or lipid-based carriers, unlike dimethylphenoxy analogs (e.g., compound g) with solubility >1 mg/mL .

Biological Activity

The compound [3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate is a complex organic molecule with significant potential in pharmaceutical applications due to its unique structural features. This compound includes multiple functional groups such as acetyloxy and trifluoromethyl, which are known to enhance biological activity and stability. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and enzyme inhibition capabilities.

Chemical Structure and Properties

  • Molecular Formula : C22H23F6NO9
  • Molecular Weight : 559.4 g/mol

The presence of trifluoromethyl groups in the structure is particularly noteworthy as these groups can improve lipophilicity and metabolic stability, making the compound more effective in biological systems.

1. Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. The trifluoromethyl-substituted phenyl moiety has been shown to enhance the efficacy against various bacterial strains, including drug-resistant organisms.

CompoundMinimum Biofilm Eradication Concentration (MBEC)
Compound 112 µg/mL against S. aureus
Compound 281 µg/mL against E. faecalis
VancomycinPositive control

In studies, compounds structurally related to [3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate have shown significant biofilm eradication properties against Staphylococcus aureus and Enterococcus faecalis .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound may arise from its ability to modulate inflammatory pathways. The acetamido group is known for its role in reducing inflammation through various mechanisms, potentially involving the inhibition of pro-inflammatory cytokines.

3. Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in metabolic processes. For instance, related compounds have demonstrated inhibitory effects on steroid 5α-reductase type 1 (SRD5A1), which is crucial for regulating androgen levels in human cells.

CompoundIC50 (µM)Cytotoxicity (IC50 µM)
Compound 41.44 ± 0.1329.99 ± 8.69

In vitro studies have shown that similar compounds can inhibit SRD5A1 activity effectively while maintaining low cytotoxicity . This suggests that [3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate could have a promising profile as a therapeutic agent targeting conditions related to androgen excess.

Case Studies

Recent investigations into compounds with similar structures have provided insights into their biological mechanisms:

  • Caffeic Acid Derivatives : A study on caffeic acid derivatives containing trifluoromethyl groups showed promising results in inhibiting DHT production by affecting SRD5A1 expression without altering mRNA levels significantly .
  • Antimicrobial Activity : Research on pyrazole derivatives with trifluoromethyl substitutions indicated potent growth inhibition against MRSA strains, reinforcing the potential of trifluoromethyl-containing compounds in antimicrobial therapy .

Q & A

Q. Basic Research Focus

  • In Vitro Assays : Screen for antimicrobial or enzyme inhibitory activity using standardized protocols (e.g., microdilution for MIC determination).
  • Cell-Based Models : Use immortalized cell lines (e.g., HEK293 or HepG2) to assess cytotoxicity via MTT assays .

Q. Advanced Consideration :

  • Mechanistic Studies : Isotopic labeling (e.g., 14C-acetate) to track metabolic pathways.
  • Dose-Response Analysis : EC50/IC50 calculations with Hill slope validation to confirm binding cooperativity.

How should researchers address stability issues during storage and handling?

Q. Advanced Research Focus

  • Storage Conditions : Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis of acetoxy groups. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Stability Monitoring : Periodic HPLC analysis to detect degradation products. Accelerated stability studies (40°C/75% RH for 4 weeks) predict long-term behavior.

What advanced analytical methods resolve contradictions in reported bioactivity data?

Q. Advanced Research Focus

  • Method Validation : Cross-laboratory replication using identical cell lines and assay conditions (e.g., ATP levels for cytotoxicity).
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50) and account for variables like solvent (DMSO vs. ethanol) .
  • Structural Confirmation : Re-characterize disputed batches via X-ray crystallography to rule out polymorphic effects.

How can researchers develop robust quantitative methods for this compound in complex matrices?

Q. Advanced Research Focus

  • LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) for separation. Monitor transitions specific to the molecular ion (e.g., m/z 585.42 → 243.10) .
  • Internal Standards : Deuterated analogs (e.g., d3-acetate) improve quantification accuracy.
  • Validation Parameters : Assess linearity (R² > 0.99), LOD/LOQ, and matrix effects (e.g., plasma protein binding).

Physicochemical Properties Table

PropertyValueReference
Molecular FormulaC23H22F6NO9
Molecular Weight585.42 g/mol
Key Functional GroupsAcetoxy, trifluoromethyl, acetamido
Related Precursor (Boiling Point)65–67°C at 12 mmHg (3,5-Bis(trifluoromethyl)benzoyl chloride)
Related Derivative (Melting Point)140–144°C (3,5-Bis(trifluoromethyl)benzoic acid)

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